

Independent Verification of Reported Activity: A Comparative Analysis of Phenylpiperazine Derivatives

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Compound of Interest

Compound Name: 1-(4-Nitro-3-piperidin-1-ylphenyl)piperazine

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An objective comparison of the reported activities of **1-(4-Nitro-3-piperidin-1-ylphenyl)piperazine** and its structural analog, 1-(4-Nitrophenyl)piperazine, to provide researchers, scientists, and drug development professionals with a guide supported by available experimental data.

Initial Investigation Note: An extensive search of scientific literature and databases revealed no publicly available data on the biological activity or experimental evaluation of **1-(4-Nitro-3-piperidin-1-ylphenyl)piperazine**. Therefore, this guide presents a comparative analysis of the structurally related and studied compound, 1-(4-Nitrophenyl)piperazine (pNPP), against other relevant compounds to provide a useful reference for researchers in the field.

Part 1: Comparative Analysis of 1-(4-Nitrophenyl)piperazine (pNPP)

1-(4-Nitrophenyl)piperazine (pNPP) is a compound belonging to the phenylpiperazine class and has been investigated for its effects on neurotransmitter systems, as well as for other potential therapeutic activities. This section compares its reported activities with those of other relevant compounds.

Neurotransmitter Releasing Activity

pNPP has been identified as a selective partial serotonin releasing agent. Its activity is compared here with a well-known serotonin-norepinephrine releasing agent.

Compound	Target(s)	EC50 (nM)	Emax (%)	Reference
1-(4-Nitrophenyl)piperazine (pNPP)	Serotonin	19 - 43	57	[1]
Dopamine	>10,000	-	[1]	
Norepinephrine	>10,000	-	[1]	

Table 1: Monoamine Releasing Activity of pNPP. This table summarizes the potency and efficacy of pNPP as a monoamine releasing agent.

Antimicrobial and Antifungal Activity

Derivatives of pNPP have been synthesized and evaluated for their activity against various bacterial and fungal pathogens.

Compound Derivative	Target Organism	MIC (μM)	Reference
1-(2-Hydroxy-3-[[4-(propan-2-yloxy)benzoyl]oxy]propyl)-4-(4-nitrophenyl)piperazine diium dichloride	M. kansasii	15.4	[2]
1-{3-[(4-butoxybenzoyl)oxy]-2-hydroxypropyl}-4-(4-nitrophenyl)piperazine diium dichloride	M. kansasii	15.0	[2]
M. marinum	15.0	[2]	
1-(2-Hydroxy-3-[[4-(2-propoxyethoxy)benzoyl]oxy]propyl)-4-(4-nitrophenyl)piperazine diium dichloride	F. avenaceum	14.2	[2]

Table 2: Antimicrobial and Antifungal Activity of pNPP Derivatives. This table presents the minimum inhibitory concentrations (MIC) of selected pNPP derivatives against various microorganisms.

Tyrosinase Inhibitory Activity

A series of pNPP derivatives have been investigated as potential inhibitors of tyrosinase, an enzyme involved in melanin production.

Compound Derivative	Target	IC50 (μM)	Inhibition Type	Reference
Compound 4l (indole moiety at N-1)	Tyrosinase	72.55	Mixed	[3]

Table 3: Tyrosinase Inhibitory Activity of a pNPP Derivative. This table shows the half-maximal inhibitory concentration (IC₅₀) and the mode of inhibition for a notable pNPP derivative.

Part 2: Experimental Protocols

This section provides an overview of the methodologies used in the cited studies for the synthesis and biological evaluation of pNPP and its derivatives.

Synthesis of 4-Nitrophenylpiperazine Derivatives (Tyrosinase Inhibitors)

A conventional reaction between 1,4-diazabicyclo[2.2.2]octane (DABCO) and 4-fluoronitrobenzene is performed to generate the core structure. A mixture of 4-fluoronitrobenzene (1 mmol), DABCO (1.2 mmol), a benzoic acid derivative (1.2 mmol), and cesium carbonate (Cs₂CO₃, 1.3 mmol) in dimethylformamide (DMF, 5 ml) is stirred at 80°C for 4 hours. The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction mixture is added to water to precipitate the product[3].

In Vitro Monoamine Release Assay

The monoamine releasing activity of pNPP was determined using preloaded rat brain synaptosomes with [3H]-labeled monoamines (serotonin, dopamine, or norepinephrine). The amount of released radiolabeled neurotransmitter upon exposure to different concentrations of the test compound is measured to determine the EC₅₀ and Emax values[1].

Antimicrobial and Antifungal Susceptibility Testing

The minimum inhibitory concentrations (MICs) of pNPP derivatives were determined using a microdilution broth method according to established protocols. The compounds were tested against various strains of bacteria and fungi to assess their antimicrobial and antifungal efficacy[2].

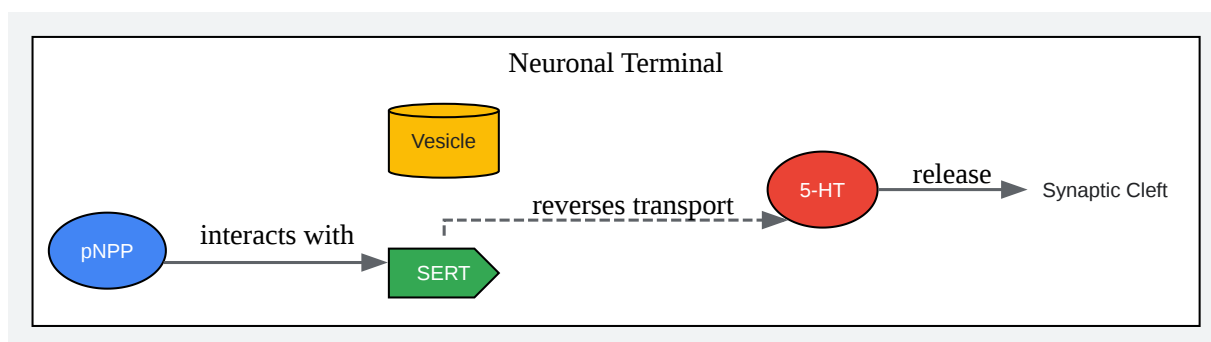
Tyrosinase Inhibition Assay

The inhibitory activity of pNPP derivatives against tyrosinase was evaluated using L-DOPA as the substrate. The enzymatic reaction is monitored spectrophotometrically, and the IC₅₀ value

is calculated from the concentration-response curve. The mechanism of inhibition is determined by analyzing Lineweaver-Burk plots[3].

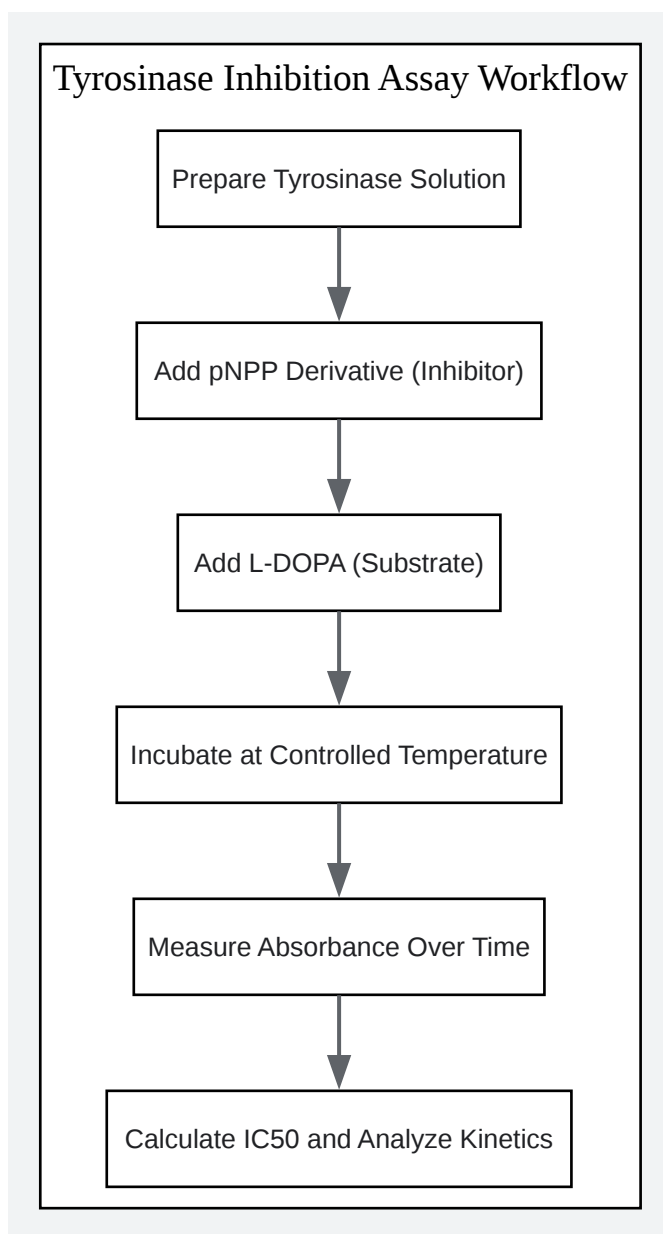
Part 3: Visualizations

This section provides diagrams to illustrate the described signaling pathways and experimental workflows.



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Caption: Mechanism of pNPP as a serotonin releasing agent.



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Caption: Experimental workflow for tyrosinase inhibition assay.

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References

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